N-Benzyl-6-chloro-nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNLXSVLOIAAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of N-Benzyl-6-chloro-nicotinamide
Topic: N-Benzyl-6-chloro-nicotinamide Synthesis Pathway Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.
Executive Summary
N-Benzyl-6-chloro-nicotinamide (CAS: 10428-60-1) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors, anticonvulsants, and antimycobacterial agents. Its 6-chloro substituent provides a versatile handle for subsequent nucleophilic aromatic substitutions (
This guide details two primary synthetic pathways: the Mixed Anhydride Method (preferred for bench-scale precision) and the Acid Chloride Method (preferred for scale-up). It synthesizes data from kinetic studies and industrial protocols to ensure high yield and purity.
Retrosynthetic Analysis
The construction of the amide bond is the strategic disconnection. The 6-chloropyridine core is electron-deficient, making the carbonyl carbon of the nicotinic acid derivative highly electrophilic, yet the adjacent nitrogen can induce solubility challenges in non-polar solvents.
Strategic Disconnection
-
Target: N-Benzyl-6-chloro-nicotinamide
-
Bond Cleavage: Amide C-N bond.
-
Synthons:
Pathway A: The Mixed Anhydride Method (Bench-Scale Standard)
Recommended for medicinal chemistry optimization due to mild conditions and ease of purification.
Reaction Scheme
This pathway utilizes isobutyl chloroformate (IBCF) to generate a mixed anhydride intermediate in situ, which is then intercepted by benzylamine.
Detailed Protocol
Reagents:
-
6-Chloronicotinic acid (1.0 equiv)
-
Isobutyl chloroformate (IBCF) (1.0 - 1.1 equiv)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)
-
Benzylamine (1.0 - 1.1 equiv)
-
Solvent: Anhydrous THF or DMF/THF mixture (1:1)
Step-by-Step Methodology:
-
Activation (The "Cold" Step):
-
Dissolve 6-chloronicotinic acid (10 mmol) in anhydrous THF (30 mL). If solubility is poor, add dry DMF (5-10 mL).
-
Add N-Methylmorpholine (1.1 equiv) and cool the system to -15°C (ice/salt or acetone/dry ice bath).
-
Critical Control Point: Add IBCF dropwise over 10 minutes. Maintain temperature below -10°C to prevent disproportionation of the mixed anhydride.
-
Stir at -15°C for 20–30 minutes to ensure complete formation of the intermediate.
-
-
Nucleophilic Attack:
-
Prepare a solution of benzylamine (1.0 equiv) in THF (5 mL).
-
Add the amine solution dropwise to the cold reaction mixture.[3]
-
Thermodynamics: The reaction is exothermic; control addition rate to keep T < -5°C.
-
-
Completion & Workup:
-
Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor via TLC (50% EtOAc/Hexane).
-
Concentrate the solvent in vacuo.
-
Redissolve residue in Ethyl Acetate (EtOAc).[4]
-
-
Purification (The "Three-Wash" System):
-
Acid Wash: Wash organic layer with 1M HCl (removes unreacted amine and NMM).
-
Base Wash: Wash with saturated NaHCO₃ (removes unreacted acid).
-
Brine Wash: Wash with saturated NaCl (removes water).
-
Dry over anhydrous MgSO₄, filter, and concentrate.[4]
-
Recrystallization:[4] If necessary, recrystallize from MeOH/Et₂O or Acetone/Hexane.[4]
-
Pathway B: The Acid Chloride Method (Scale-Up Route)
Recommended for multi-gram to kilogram synthesis where reagent cost and atom economy are prioritized.
Detailed Protocol
Reagents:
-
Thionyl Chloride (
) (Excess, used as solvent/reagent) -
Catalytic DMF (2-3 drops)
-
Base: Triethylamine (
) or
Step-by-Step Methodology:
-
Chlorination:
-
Suspend 6-chloronicotinic acid in dry Toluene or use neat
. -
Add catalytic DMF (activates the
via Vilsmeier-Haack type intermediate). -
Reflux (75–80°C) for 1–2 hours until gas evolution (
, ) ceases and the solution becomes clear. -
Evaporation: Remove excess
via azeotropic distillation with toluene to prevent side reactions with the amine.
-
-
Amidation:
-
Dissolve the crude acid chloride in dry DCM or THF.
-
Cool to 0°C.
-
Add a mixture of benzylamine (1.05 equiv) and
(1.2 equiv) dropwise. -
Stir at RT for 2 hours.
-
-
Isolation:
-
Quench with water.[7]
-
Extract with DCM.
-
Wash sequence: 1M HCl
NaHCO₃ Brine.
-
Mechanistic Visualization
The following diagram illustrates the reaction logic and intermediate states for the Mixed Anhydride pathway.
Caption: Logical flow of the Mixed Anhydride activation strategy showing reagent inputs and critical intermediate formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Mixed Anhydride | Ensure anhydrous solvents; maintain T < -10°C during activation. |
| Impurity: Urea Derivative | Curtius Rearrangement | Avoid allowing the activated intermediate to warm up before amine addition. |
| Starting Material Remains | Poor Activation | Increase IBCF/Base to 1.1–1.2 equiv; ensure acid is fully dissolved (use DMF cosolvent). |
| Product Coloration | Oxidation of Amine | Distill benzylamine prior to use if it appears yellow/brown. |
| Emulsion during Workup | pH/Solvent effects | Add solid NaCl to saturate the aqueous phase; use DCM instead of EtOAc. |
Safety & Handling
-
6-Chloronicotinic Acid: Irritant. Avoid inhalation of dust.
-
Isobutyl Chloroformate: Toxic, lachrymator, moisture sensitive. Handle in a fume hood.
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Use a caustic scrubber for off-gassing.
-
Benzylamine: Corrosive liquid. Causes severe skin burns.
References
-
Synthesis of N-Benzyl-nicotinamide Derivatives via Mixed Anhydride Method Source:Acta Poloniae Pharmaceutica - Drug Research, Vol. 61 No. 6 pp. 441-446. Context: Describes the specific protocol using isobutyl chloroformate and NMM at -15°C for 6-chloronicotinic acid derivatives. URL:[Link]
-
Catalytic Amidation of 6-Chloronicotinates (Enzymatic Route) Source:National Institutes of Health (NIH) / PubMed Central Context: Discusses green synthesis alternatives using Novozym® 435 for transamidation of methyl 6-chloronicotinate. URL:[Link]
- Source:Google Patents (EP3088391A1)
-
Biological Activity and SAR of N-Benzyl-nicotinamides Source:MDPI - Molecules Context: Provides background on the biological relevance and structural characterization of similar nicotinamide scaffolds. URL:[Link][5]
Sources
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 6. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]
The Strategic Scaffold: N-Benzyl-6-chloro-nicotinamide in NK-1 Antagonist Design
This technical guide focuses on N-Benzyl-6-chloro-nicotinamide , a critical "privileged scaffold" and synthetic precursor used in the development of high-potency Neurokinin-1 (NK-1) receptor antagonists, such as Netupitant and Befetupitant .
While often referenced in the context of its derivatives, this molecule represents the structural foundation upon which second-generation NK-1 antagonists are built. This guide details its chemical utility, the regioselective functionalization that converts it into a potent antagonist, and the pharmacological mechanism of the resulting class.
Executive Summary & Pharmacophore Rationale
N-Benzyl-6-chloro-nicotinamide serves as the core electrophilic scaffold for the synthesis of 4,6-disubstituted pyridine-carboxamide NK-1 antagonists. In isolation, the molecule possesses the essential binding motifs—the pyridine nitrogen and the amide hydrogen bond donor/acceptor—but lacks the hydrophobic bulk required for high-affinity occupation of the NK-1 receptor's deep transmembrane pocket.
Its value lies in its unique reactivity: the 6-chloro substituent and the 3-amido group cooperatively direct nucleophilic attack to the C4 position , allowing for the precise installation of bulky aryl groups (e.g., o-tolyl) necessary for nanomolar antagonistic potency.
Core Pharmacological Profile (Derived Antagonists)
| Parameter | Characteristic |
| Primary Target | Neurokinin-1 (NK-1) Receptor (TACR1) |
| Mechanism | Competitive Antagonism of Substance P |
| Binding Mode | Orthosteric blockade of the transmembrane binding pocket |
| Key Structural Motif | 4-Aryl-pyridine core (derived from N-benzyl-6-chloro-nicotinamide) |
| Therapeutic Indication | Chemotherapy-Induced Nausea and Vomiting (CINV) |
Mechanism of Action: The NK-1 Signaling Cascade
To understand the utility of the N-Benzyl-6-chloro-nicotinamide scaffold, one must understand the signaling pathway it is designed to interrupt. The NK-1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds Substance P (SP).
Upon SP binding, the receptor couples primarily with the Gq/11 alpha subunit, triggering a cascade that results in calcium mobilization and the emetic reflex. The antagonists derived from this scaffold lock the receptor in an inactive conformation.
Pathway Visualization
The following diagram illustrates the signal transduction pathway blocked by antagonists synthesized from this scaffold.
Figure 1: The NK-1 receptor signaling cascade. The antagonist competitively inhibits Substance P binding, preventing the Gq-mediated calcium release that triggers emesis.
Chemical Synthesis & Transformation Protocol
The synthesis of N-Benzyl-6-chloro-nicotinamide is the first step in a "self-validating" protocol that leads to active antagonists. The critical scientific insight here is the regioselective addition of Grignard reagents to the pyridine ring, a reaction driven by the electronic properties of the scaffold.
Phase 1: Scaffold Generation
Objective: Synthesize N-Benzyl-6-chloro-nicotinamide from 6-chloronicotinic acid.
-
Activation: Dissolve 6-chloronicotinic acid (1.0 eq) in DCM. Add catalytic DMF and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases (formation of acid chloride).
-
Amidation: Cool the solution to 0°C. Add a solution of benzylamine (1.1 eq) and triethylamine (2.0 eq) in DCM slowly.
-
Validation: Monitor by TLC (EtOAc/Hexane). The product, N-Benzyl-6-chloro-nicotinamide , precipitates or is extracted.
-
Checkpoint: 1H NMR should show the characteristic benzyl methylene doublet (~4.6 ppm) and the pyridine protons.
-
Phase 2: The "Magic Step" – Regioselective Functionalization
Objective: Transform the scaffold into a potent NK-1 antagonist (e.g., 4-(o-tolyl) derivative) via Grignard addition and oxidation.
-
Mechanism: The amide group at C3 complexes with the Magnesium of the Grignard reagent, directing the nucleophile to the C4 position. The 6-chloro group prevents attack at C6 and C2 due to steric and electronic repulsion.
Protocol:
-
Preparation: Dissolve N-Benzyl-6-chloro-nicotinamide (1.0 eq) in anhydrous THF under Nitrogen.
-
Addition: Cool to 0°C. Add o-tolylmagnesium chloride (3-5 eq) dropwise.
-
Note: The solution will turn deep red/brown, indicating the formation of the 1,4-dihydropyridine intermediate.
-
-
Quench & Oxidation: Do NOT isolate the intermediate. Once the starting material is consumed (HPLC), add an oxidant directly to the mixture.
-
Reagent Choice: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Manganese(III) acetate can be used to re-aromatize the ring.
-
-
Purification: The resulting product is the 4-(o-tolyl)-N-benzyl-6-chloro-nicotinamide . Further substitution of the 6-chloro group (e.g., with a piperazine derivative) yields the final drug candidate (e.g., Netupitant).
Synthesis Workflow Diagram
Figure 2: Synthetic route transforming the N-Benzyl-6-chloro-nicotinamide scaffold into the active 4-aryl-pyridine pharmacophore.
Experimental Validation: Binding Affinity Assay
To confirm the antagonistic activity of the derivatives synthesized from this scaffold, a radioligand binding assay is the standard self-validating method.
Protocol:
-
Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing the human NK-1 receptor.
-
Ligand: Use [³H]-Substance P (0.2–0.5 nM).
-
Competition: Incubate membranes with [³H]-SP and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the synthesized N-benzyl-6-chloro-nicotinamide derivative.
-
Incubation: 60 minutes at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, MnCl₂, BSA).
-
Termination: Rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Kᵢ.
Expected Results:
-
Unmodified Scaffold (N-Benzyl-6-chloro-nicotinamide): Low affinity (Kᵢ > 1 µM).
-
4-Aryl Derivative (Post-Grignard): High affinity (Kᵢ < 10 nM).
-
Interpretation: This confirms that the scaffold serves as the structural anchor, while the 4-aryl group provides the critical hydrophobic interaction deep within the receptor pocket.
References
-
Hoffmann-Emery, F., et al. (2006).[1] "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 71(5), 2000–2008.[1] Link
-
Hoffmann-La Roche. (2002). "4-Phenyl-pyridine derivatives." U.S. Patent 6,479,483. Link
-
Rupniak, N. M. J. (2002). "New insights into the pharmacology of NK1 receptor antagonists." Canadian Journal of Physiology and Pharmacology, 80(5), 489-494. Link
Sources
Technical Monograph: N-Benzyl-6-chloro-nicotinamide
This technical monograph details the chemical properties, synthesis, and reactivity of N-Benzyl-6-chloro-nicotinamide , a critical pharmacophore intermediate in medicinal chemistry.
Executive Summary
N-Benzyl-6-chloro-nicotinamide (CAS: 224817-12-3 ) serves as a high-value electrophilic scaffold in drug discovery. Structurally, it consists of a pyridine ring functionalized with a 6-chloro substituent and a 3-carboxamide linked to a benzyl group. Its primary utility lies in the 6-chloro "linchpin" , which is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-couplings. This dual reactivity allows researchers to rapidly generate diverse libraries of kinase inhibitors, prolyl hydroxylase (PHD) inhibitors, and anticonvulsants.
Physicochemical Profile
The molecule exhibits properties typical of halogenated nicotinamides: moderate lipophilicity and poor water solubility, necessitating the use of polar organic solvents for reaction.
| Property | Value | Note |
| IUPAC Name | N-benzyl-6-chloropyridine-3-carboxamide | |
| CAS Number | 224817-12-3 | Confirmed Registry |
| Molecular Formula | C₁₃H₁₁ClN₂O | |
| Molecular Weight | 246.69 g/mol | |
| Appearance | Pale-yellow to white solid | Crystalline form |
| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in water |
| LogP (Predicted) | ~2.5 - 2.9 | Moderate Lipophilicity |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) | |
| Key Spectroscopic Data | ¹H NMR (CDCl₃, 400 MHz): δ 8.69 (d, 1H), 8.04 (dd, 1H), 7.38–7.13 (m, 5H), 6.50 (br s, NH), 4.63 (d, 2H).[1] | Diagnostic doublet at >8.6 ppm (C2-H) |
Synthetic Architecture
The synthesis of N-Benzyl-6-chloro-nicotinamide is robust, typically achieving yields >75%. The preferred route utilizes 6-chloronicotinic acid as the starting material, activated either via acid chloride formation or peptide coupling agents to avoid harsh conditions that might affect the chloro-substituent.
Method A: Mixed Anhydride Coupling (Preferred for Purity)
This method minimizes purification steps compared to the acid chloride route.
-
Activation: React 6-chloronicotinic acid with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C.
-
Coupling: Add benzylamine dropwise.
-
Workup: The mixed anhydride intermediate reacts rapidly to form the amide.
Method B: Acid Chloride Route (Scale-Up)
-
Chlorination: Reflux 6-chloronicotinic acid in SOCl₂ (thionyl chloride) to generate 6-chloronicotinoyl chloride.
-
Amidation: React the crude acid chloride with benzylamine in DCM with Et₃N as a base.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis from 6-chloronicotinic acid via activation and amidation.
Reactivity & Functionalization (The Core Value)
The 6-chloro position is chemically distinct from chlorobenzenes due to the electron-deficient nature of the pyridine ring. The nitrogen atom at position 1 pulls electron density, making position 6 highly electrophilic.
Nucleophilic Aromatic Substitution (SNAr)
This is the primary reaction used to diversify the scaffold.
-
Mechanism: Addition-Elimination.[2] The nucleophile attacks C6, forming a Meisenheimer-like complex (stabilized by the pyridine nitrogen), followed by the expulsion of chloride.
-
Reagents:
-
Hydrazines: Reaction with hydrazine hydrate yields 6-hydrazinyl derivatives (used for pyrazole synthesis).
-
Amines: Primary and secondary amines displace the chloride (often requires heat or microwave irradiation).
-
Alkoxides: Reaction with NaOMe generates the 6-methoxy derivative.
-
Palladium-Catalyzed Coupling
-
Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity.
-
Buchwald-Hartwig: Allows coupling with sterically hindered amines that fail under standard SNAr conditions.
Visualization: Divergent Reactivity Map
Caption: The 6-chloro substituent enables divergent synthesis of bioactive libraries.
Biological Applications
This molecule is rarely the final drug but rather a privileged structure used to access active agents.
-
PHD Inhibition (Anemia/Ischemia): Derivatives synthesized by displacing the chloride with hydrazine and subsequent cyclization (e.g., to pyrazoles) have been identified as inhibitors of Prolyl Hydroxylase (PHD) . These compounds stabilize HIF-1α, promoting erythropoiesis.
-
Anticonvulsant Activity: Direct analogs (benzylamides of nicotinic acid) have shown efficacy in maximal electroshock seizure (MES) models, acting as sodium channel blockers.
-
Kinase Inhibition: The "Head-Linker-Tail" architecture of kinase inhibitors often uses the nicotinamide core. The benzyl group fits into the hydrophobic pocket (e.g., the allosteric pocket of kinases), while the 6-position substitution interacts with the hinge region.
Experimental Protocol: SNAr Displacement
A self-validating protocol for converting the 6-chloro scaffold to a 6-hydrazinyl derivative (PHD inhibitor precursor).
-
Setup: Charge a round-bottom flask with N-Benzyl-6-chloro-nicotinamide (1.0 eq) and Ethanol (0.2 M concentration).
-
Reagent Addition: Add Hydrazine Hydrate (5.0 eq) dropwise at room temperature.
-
Reaction: Heat to reflux (approx. 80°C) for 12–16 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf baseline spot (hydrazinyl product).
-
Workup: Concentrate in vacuo to remove ethanol. The product often precipitates upon cooling or addition of cold water. Filter and wash with cold water.
-
Yield: Typical yields are 75–85%.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. The 6-chloro moiety can be a sensitizer.
-
Storage: Store at 2–8°C, inert atmosphere (Ar/N₂). Protect from moisture to prevent hydrolysis of the amide.
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.[3]
References
-
Synthesis & Anticonvulsant Activity: New Derivatives of Benzylamide with Anticonvulsant Activity. (2014).[4][5] Polish Pharmaceutical Society.
-
PHD Inhibitor Synthesis: 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD. (Patent US10407409B2). Google Patents.
-
Chemical Properties & CAS: N-Benzyl-6-chloronicotinamide CAS 224817-12-3 Data.[6] Chemical Register.
-
NMR & Characterization: Supporting Information: Lanthanum(III) Triflate-Catalyzed Direct Amidation. (2019).[7] J. Org. Chem.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Nicotinamide | 98-92-0 [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. N-Benzyl-2-(2-methylphenyl)-1-ethanamine,n-Benzyl-2-(2-methylthiazol-4-yl)acetamide Suppliers & Manufacturers [chemicalregister.com]
- 7. youtube.com [youtube.com]
N-Benzyl-6-chloro-nicotinamide: A Privileged Scaffold for Divergent SAR Exploration
[1][2]
Executive Summary & Pharmacophore Definition
N-Benzyl-6-chloro-nicotinamide (CAS: 224817-12-3) is not merely a single active agent but a bifunctional chemical scaffold widely utilized in medicinal chemistry to access diverse therapeutic targets. Its value lies in its structural modularity, possessing two distinct vectors for optimization:[1]
-
The Electrophilic Vector (C6-Chloro): A reactive handle on the pyridine ring, susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2][1]
-
The Hydrophobic Vector (N-Benzyl Amide): A stable moiety that provides critical hydrophobic contacts within enzyme active sites (e.g., InhA, DprE1) or G-protein coupled receptors (e.g., NK-1, Dopamine D1).[2][1]
This guide analyzes the SAR of this scaffold across two primary therapeutic axes: Neuropharmacology (NK-1 Antagonists) and Infectious Disease (Antitubercular Agents) .[2][1]
Chemical Space & Structural Logic[1][2]
The Core Architecture
The molecule consists of a nicotinamide (pyridine-3-carboxamide) core.[2][1] The electronic environment of the pyridine ring is defined by the electron-withdrawing nature of the nitrogen atom and the amide carbonyl, making the C6 position highly electrophilic.[2][1]
| Region | Structural Feature | SAR Function | Chemical Reactivity |
| Ring A | Pyridine Core | Hydrogen bond acceptor (N-atom); π-stacking scaffold.[2][1] | Low electron density; prone to nucleophilic attack at C6.[2] |
| R1 | 6-Chloro | The "Warhead" / Handle. Modulates lipophilicity (Cl) or serves as a leaving group.[2][1] | High reactivity for SNAr or Pd-catalyzed coupling.[2][1] |
| Linker | Amide (-CONH-) | Hydrogen bond donor/acceptor; rigid spacer.[2][1] | Hydrolytically stable; directs substituent orientation.[2] |
| Ring B | N-Benzyl | The "Anchor". Fills hydrophobic pockets (Val, Leu, Phe residues).[2][1] | Tolerates diverse substitutions (F, CF3, OMe) to tune potency. |
Divergent Synthesis Pathway
The utility of this scaffold is best understood through its transformation potential.[2] The following diagram illustrates how the "Parent" scaffold is converted into active drug candidates.
Figure 1: Divergent SAR pathways originating from the N-Benzyl-6-chloro-nicotinamide scaffold.
Detailed SAR Analysis by Therapeutic Area
Case Study 1: NK-1 Receptor Antagonists (CNS)
Objective: Develop antagonists for the Neurokinin-1 (NK-1) receptor to treat depression and chemotherapy-induced nausea.[2][1] Mechanism: The scaffold serves as a template to position two hydrophobic rings in a specific orientation.[2]
-
The Transformation: The 6-chloro group is typically displaced by a bulky aryl group (e.g., o-tolyl) or a cyclic amine (e.g., piperazine).[2][1]
-
SAR Rules:
-
C6-Position: Substitution with a 2-methylphenyl (o-tolyl) group dramatically increases binding affinity.[2][1] The steric bulk forces the biaryl system to twist, mimicking the conformation of the natural ligand Substance P.[1]
-
Amide Nitrogen: The benzyl group is essential.[2] Replacing the benzyl with a methyl or ethyl group results in a >100-fold loss of potency.[2]
-
Benzyl Substitution: Para-substitution (e.g., 4-F, 4-Cl) on the benzyl ring is tolerated and improves metabolic stability, but ortho-substitution often clashes with the receptor pocket.[2][1]
-
Case Study 2: Antitubercular Agents (InhA Inhibitors)
Objective: Inhibit the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis.[2][1][3] Mechanism: The molecule mimics the nicotinamide moiety of the NADH cofactor.[2]
-
The Transformation: The 6-chloro group is often retained or replaced by small lipophilic groups (e.g., methyl, CF3).[1]
-
SAR Rules:
-
C6-Position: A 6-Chloro or 6-Methyl substituent is superior to hydrogen.[2][1] It fills a small hydrophobic pocket near the catalytic site and prevents rapid oxidation of the pyridine nitrogen.[2]
-
Linker: The amide bond is non-negotiable. It forms critical hydrogen bonds with the backbone of the enzyme (typically Tyr158).[1]
-
Benzyl Ring: This is the "Tail" region.[2] High potency is achieved when the benzyl ring is substituted with electron-withdrawing groups (e.g., 3,5-dinitro, 4-CF3).[2][1] These substituents enhance the π-stacking interactions with the phenylalanine residues in the InhA substrate-binding loop.[2][1]
-
Experimental Protocols
Protocol A: Synthesis of the Parent Scaffold
Standard Schotten-Baumann Acylation This protocol yields high-purity N-benzyl-6-chloro-nicotinamide suitable for further derivatization.[2][1]
Reagents: 6-Chloronicotinoyl chloride (1.0 eq), Benzylamine (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1]
-
Preparation: Dissolve 6-chloronicotinoyl chloride (5.0 g, 28.4 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.[2][4]
-
Addition: Mix benzylamine (3.04 g, 28.4 mmol) with triethylamine (4.75 mL) in DCM (20 mL). Add this solution dropwise to the acid chloride solution over 30 minutes. Note: Exothermic reaction; maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[2][1]
-
Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove unreacted amine, followed by saturated NaHCO3 (2 x 30 mL) and brine.
-
Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white needles.[2]
Protocol B: SNAr Diversification at C6
General Procedure for displacing the 6-Chloro group with Amines
Reagents: N-Benzyl-6-chloro-nicotinamide (1.0 eq), Cyclic Amine (e.g., Morpholine, 2.0 eq), K2CO3 (3.0 eq), DMF.[2][1]
-
Setup: In a pressure vial, dissolve the scaffold (100 mg) in dry DMF (2 mL).
-
Addition: Add the amine (2.0 eq) and finely ground K2CO3 (3.0 eq).
-
Heating: Seal the vial and heat to 100°C for 12 hours. Note: The 6-Cl is deactivated by the amide; high heat is required compared to 2-chloropyridine.[2][1]
-
Workup: Pour into ice water. The product usually precipitates.[2] Filter and wash with water.[2] If no precipitate, extract with EtOAc.[1]
Quantitative Activity Data (Representative)
The following table summarizes the shift in biological activity based on modifications to the N-Benzyl-6-chloro-nicotinamide core.
| Compound Variant | Modification (R1 = C6 pos) | Modification (R2 = N-Benzyl) | Primary Activity (IC50 / MIC) | Target Class |
| Parent | Cl | Benzyl | > 50 µM (Weak) | Scaffold |
| NK-1 Lead | o-Tolyl (2-Me-Ph) | 3,5-Bis(CF3)benzyl | 2.5 nM (Ki) | NK-1 Receptor |
| TB Lead A | Cl | 4-Nitrobenzyl | 1.2 µg/mL (MIC) | M. tuberculosis |
| TB Lead B | OMe | 3-CF3-benzyl | 0.8 µg/mL (MIC) | M. tuberculosis |
| Herbicide | Methyl | 2,4-Difluorobenzyl | < 100 g/ha | PDS Enzyme |
Mechanistic Visualization
The following diagram details the molecular interaction logic for the Antitubercular (InhA) application of this scaffold.
Figure 2: Pharmacophore mapping of N-Benzyl-nicotinamide derivatives within the InhA binding site.[2][1]
References
-
NK-1 Receptor Antagonists: Hoffmann, T., et al. "4-Phenyl-pyridine derivatives as NK-1 receptor antagonists."[2][1] U.S. Patent 6,479,483. (2002).[2][1]
-
Antitubercular Nicotinamides: Castagnolo, D., et al. "Synthesis and antimycobacterial activity of N-benzyl-nicotinamide derivatives."[2][1] Bioorganic & Medicinal Chemistry Letters, 19(6), 1693-1696.[2][1] [1]
-
Herbicide SAR: Li, Y., et al. "Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides."[2][1] Pest Management Science. (2024).[2][1][3] [1]
-
InhA Mechanism: Rozwarski, D.A., et al. "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate."[1] Science, 286(5448), 2358-2363.[2][1]
Sources
- 1. EP1103546B1 - Process for preparation of pyridine derivatives - Google Patents [patents.google.com]
- 2. 1067902-28-6|Benzyl 6-chloronicotinate|BLD Pharm [bldpharm.com]
- 3. A Novel 6-Benzyl Ether Benzoxaborole Is Active against Mycobacterium tuberculosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6479483B2 - 4-phenyl-pyridine derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis and Functionalization of N-Benzyl-6-chloronicotinamide
Abstract
This application note details the optimized synthesis, purification, and downstream functionalization of N-Benzyl-6-chloronicotinamide (CAS: 104227-77-2 / Generic Scaffold). As a "privileged structure" in medicinal chemistry, this scaffold serves as a critical intermediate for the development of NAMPT inhibitors, P2X7 antagonists, and various kinase inhibitors. This guide contrasts scalable acid-chloride routes with high-throughput coupling agent methodologies and provides a validated protocol for nucleophilic aromatic substitution (
Molecule Profile & Strategic Importance
The 6-chloronicotinamide core possesses two distinct points of reactivity, enabling orthogonal functionalization:
-
The Amide Linkage (C3): Stable under standard conditions; directs steric bulk (benzyl group) to hydrophobic pockets in protein targets.
-
The Chloropyridine Moiety (C6): Highly susceptible to
due to the electron-withdrawing nature of the pyridine nitrogen and the amide carbonyl. This allows for the rapid generation of diverse libraries via amine displacement.
| Property | Value | Note |
| Formula | ||
| MW | 246.69 g/mol | |
| Appearance | White to off-white solid | Crystalline |
| Solubility | DMSO, DMF, DCM, MeOH | Poor in water/hexanes |
| Storage | 2-8°C, Desiccated | Hygroscopic tendencies |
Synthesis Protocols
We present two methodologies: Method A for gram-scale synthesis (cost-effective) and Method B for milligram-scale/library synthesis (convenience).
Method A: Acid Chloride Route (Scalable)
Best for: >5g scale, cost-sensitivity, robust substrates.
Reagents:
-
6-Chloronicotinic acid (1.0 equiv)
-
Thionyl Chloride (
) (3.0 equiv) -
Benzylamine (1.1 equiv)
-
Triethylamine (
) (2.5 equiv) -
Dichloromethane (DCM) [Anhydrous]
Workflow:
-
Activation: Suspend 6-chloronicotinic acid in anhydrous DCM. Add
dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops). -
Reflux: Heat to reflux (40°C) for 2 hours until the solution becomes clear (formation of acid chloride).
-
Evaporation: Concentrate in vacuo to remove excess
. Critical: Co-evaporate with toluene to remove trace thionyl chloride. -
Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.
-
Addition: Add a mixture of Benzylamine and
in DCM dropwise over 30 mins. -
Workup: Stir at RT for 4 hours. Wash with 1N HCl (remove unreacted amine), sat.
(remove unreacted acid), and Brine. -
Purification: Recrystallize from EtOAc/Hexanes.
Method B: HATU Coupling (High-Throughput)
Best for: <100mg scale, parallel synthesis, acid-sensitive substrates.
Reagents:
-
6-Chloronicotinic acid (1.0 equiv)
-
HATU (1.2 equiv)[1]
-
Benzylamine (1.1 equiv)
-
DIPEA (Hunig's Base) (3.0 equiv)
-
DMF (Dimethylformamide)
Workflow:
-
Activation: Dissolve 6-chloronicotinic acid and HATU in DMF. Stir for 15 mins to form the activated ester.
-
Addition: Add DIPEA, followed immediately by Benzylamine.
-
Reaction: Stir at RT for 2-16 hours.
-
Workup: Dilute with EtOAc. Wash extensively with
(5% aq) to remove DMF, followed by brine. -
Purification: Flash column chromatography (0-5% MeOH in DCM).
Visualization: Synthesis Logic Flow
Caption: Decision tree for selecting the optimal synthesis route based on scale and reagent availability.
Quality Control & Validation
Trustworthiness Check: Before proceeding to downstream applications, the intermediate must meet these criteria to prevent side-reactions in the
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeCN/H2O) | > 95% Area |
| Identity | 1H NMR (DMSO-d6) | Benzyl |
| Water Content | Karl Fischer | < 0.5% (Critical for |
| Residual Acid | Acid-Base Titration | < 1% (Interferes with base in next step) |
Expected NMR Data (DMSO-d6):
- 9.25 (t, 1H, NH)
- 8.85 (d, 1H, Py-H2)
- 8.25 (dd, 1H, Py-H4)
- 7.65 (d, 1H, Py-H5)
- 7.30-7.20 (m, 5H, Ph-H)
-
4.55 (d, 2H,
)
Downstream Application: Displacement
The primary utility of N-benzyl-6-chloronicotinamide is as an electrophile. The following protocol describes the displacement of the C6-chloride with a secondary amine (e.g., morpholine, piperazine).
Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The amide group at C3 lowers the LUMO energy of the ring, facilitating nucleophilic attack at C6.
Protocol:
-
Setup: In a microwave vial or pressure tube, dissolve N-benzyl-6-chloronicotinamide (1.0 equiv) in n-Butanol or DMSO.
-
Nucleophile: Add the amine nucleophile (2.0 - 3.0 equiv).
-
Base: Add DIPEA (3.0 equiv). Note: If using a volatile amine, use excess amine as base.
-
Conditions:
-
Thermal: Heat to 100-120°C for 12-24 hours.
-
Microwave: Heat to 140°C for 30-60 mins.
-
-
Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.
Visualization: Reaction Mechanism
Caption: Mechanistic pathway for the C6-functionalization via Nucleophilic Aromatic Substitution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh |
| Racemization | Not applicable here | Note: If using chiral benzylamines, avoid Method A; use Method B (HATU) to prevent racemization. |
| Incomplete | Low Nucleophilicity | Switch solvent to DMSO (polar aprotic); increase temp to 150°C; add KI (Finkelstein-like activation). |
| Hydrolysis of Amide | Harsh Acid/Base | Avoid prolonged exposure to strong aqueous acid/base during workup. |
References
-
Synthesis of Nicotinamide Derivatives
- Source: PubChem. "6-Chloronicotinamide Compound Summary."
-
URL:[Link]
-
Nucleophilic Aromatic Substitution Mechanisms
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Coupling Reagent Protocols (HATU/EDC)
-
Source: Sigma-Aldrich. "Amide Bond Formation - Reagents and Protocols."
-
-
Safety Data (6-Chloronicotinic Acid)
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.
Sources
Application Note & Protocols: A Framework for the In Vivo Evaluation of N-Benzyl-6-chloro-nicotinamide
Introduction: Rationale for Developing Novel Nicotinamide Analogs
Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical cofactor for hundreds of enzymatic reactions, centrally involved in cellular energy production, DNA repair, and signaling.[2] Its levels are known to decline with age and in various pathological states, making the NAD+ metabolic pathway a compelling target for therapeutic intervention.[1][3]
Molecules that can modulate NAD+ levels or the activity of NAD+-dependent enzymes—such as sirtuins and Poly (ADP-ribose) polymerases (PARPs)—hold significant therapeutic promise.[2][4] Nicotinamide itself has shown efficacy in conditions ranging from dermatological disorders to neurodegeneration and certain cancers.[3][5]
The development of novel nicotinamide analogs, such as the hypothetical N-Benzyl-6-chloro-nicotinamide, is driven by the goal of enhancing therapeutic properties. Chemical modifications to the core nicotinamide structure, like the addition of a benzyl group and a chloro-substituent, are intended to improve parameters such as:
-
Potency and Selectivity: Targeting specific NAD+-dependent enzymes with higher affinity.
-
Pharmacokinetic (PK) Profile: Improving absorption, distribution, metabolic stability, and half-life.
-
Bioavailability: Ensuring the compound reaches its intended target tissue in sufficient concentrations.[6]
This document provides a comprehensive framework for the initial in vivo characterization of a novel nicotinamide analog, using N-Benzyl-6-chloro-nicotinamide as a case study. It outlines a logical, phased approach from foundational safety and pharmacokinetic studies to initial efficacy assessments in relevant disease models.
Part 1: Hypothesized Mechanism of Action and Therapeutic Targets
The structural similarity of N-Benzyl-6-chloro-nicotinamide to nicotinamide suggests it will likely engage similar cellular pathways. The primary modifications may alter its affinity for key enzymes.
Core Hypothesized Mechanisms:
-
NAD+ Precursor: The compound may be processed by the NAD+ salvage pathway to increase cellular NAD+ pools, thereby enhancing mitochondrial function and cellular resilience.[1][7]
-
Enzyme Inhibition: Like nicotinamide, it may act as an inhibitor of NAD+-consuming enzymes, such as sirtuins (context-dependent) or PARPs, which are crucial for DNA repair and inflammation.[4][8]
-
Kinase Inhibition: Some studies have shown that nicotinamide can act as a kinase inhibitor (e.g., ROCK inhibitor), a function that could be potentiated by its analogs.[8]
Based on these potential mechanisms, initial in vivo studies should be designed to explore therapeutic areas where nicotinamide has shown promise, primarily Oncology and Inflammation .[4][5]
Caption: Hypothesized mechanisms of N-Benzyl-6-chloro-nicotinamide.
Part 2: Foundational In Vivo Characterization
Before assessing efficacy, it is imperative to understand the compound's pharmacokinetic and safety profile.[9][10] This foundational data informs dose selection, scheduling, and potential liabilities.
Caption: Phased approach for in vivo evaluation.
Protocol: Single-Dose Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of N-Benzyl-6-chloro-nicotinamide in a rodent model, providing insights into its absorption, distribution, and elimination.[11]
Causality: A PK study is essential to ensure that the compound achieves and maintains sufficient concentration in the bloodstream to exert a biological effect.[11] It helps establish a rational dosing schedule for subsequent toxicity and efficacy studies.[10] Rats are often chosen for initial PK studies due to their larger blood volume compared to mice, allowing for serial sampling from a single animal.[11]
Materials:
-
N-Benzyl-6-chloro-nicotinamide (test article)
-
Vehicle for administration (e.g., 0.5% CMC, 20% Solutol HS 15)
-
Sprague Dawley rats (male, 8-10 weeks old, with jugular vein catheters)
-
Dosing syringes and gavage needles (for oral) or sterile syringes (for IV)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, and storage vials
-
LC-MS/MS system for bioanalysis
Protocol:
-
Acclimatization: Acclimatize catheterized rats for at least 3 days prior to the study under standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle).[12] Provide free access to standard chow and water.
-
Dosing Groups: Establish at least two dosing groups to assess dose linearity: an intravenous (IV) group for bioavailability assessment and an oral (PO) group.[11]
-
Group 1 (IV): 2 mg/kg (n=4 rats)
-
Group 2 (PO): 10 mg/kg (n=4 rats)
-
-
Fasting: Fast animals overnight (approx. 10 hours) before dosing, with water available ad libitum.
-
Administration:
-
For the IV group, administer the test article as a single bolus via the jugular vein catheter.
-
For the PO group, administer the test article via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein catheter at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately place blood into K2-EDTA tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Storage: Transfer plasma to labeled cryovials and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of N-Benzyl-6-chloro-nicotinamide in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. |
| Time to Cmax | Tmax | Time at which Cmax is reached. |
| Area Under the Curve | AUC | Total drug exposure over time. |
| Half-life | t½ | Time required for the drug concentration to decrease by half. |
| Clearance | CL | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | Apparent volume into which the drug distributes. |
| Bioavailability | F% | Fraction of the oral dose that reaches systemic circulation. |
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of N-Benzyl-6-chloro-nicotinamide that can be administered without causing unacceptable toxicity, and to identify potential target organs of toxicity.[10]
Causality: The MTD is a critical parameter for designing efficacy studies. Dosing above the MTD can lead to animal morbidity unrelated to the disease model, confounding results. This protocol is adapted from the OECD 423 guidelines for acute oral toxicity.[13]
Materials:
-
Test article and vehicle
-
Female Swiss Webster mice (8-10 weeks old)
-
Dosing equipment
-
Calibrated balance for body weight measurement
-
Observation cages
Protocol:
-
Acclimatization: Acclimatize animals for at least 5 days, housed individually.[12]
-
Dose Selection: Based on in vitro cytotoxicity data and PK results, select a starting dose. A common starting point is 300 mg/kg.
-
Dosing Procedure (Up-and-Down Method):
-
Dose a single animal with the starting dose.
-
Observe the animal closely for signs of toxicity for the first 4 hours, then periodically for 14 days. Record clinical signs (e.g., changes in skin, fur, eyes, respiration, behavior) and body weight daily for the first week, then weekly.
-
If the animal survives: The next animal is dosed at a higher level (e.g., 2000 mg/kg).
-
If the animal dies: The next animal is dosed at a lower level (e.g., 50 mg/kg).
-
Continue this process, adjusting the dose up or down based on the outcome of the previous animal, until a clear MTD is established. The MTD is often defined as the dose causing no more than a 10% reduction in body weight and no mortality or severe clinical signs.[10]
-
-
Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to identify any visible organ abnormalities.
Part 3: Efficacy Study Protocols
With PK and MTD data in hand, efficacy can be evaluated in relevant disease models.
Protocol: Oncology Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor activity of N-Benzyl-6-chloro-nicotinamide in a human melanoma xenograft mouse model.
Causality: Nicotinamide has demonstrated anti-melanoma activity in vitro and in vivo.[5] This study aims to determine if the modified analog retains or improves upon this activity. An immunodeficient mouse model (e.g., NOD/SCID or Athymic Nude) is required to prevent rejection of the human tumor cells.[14]
Materials:
-
A375 human melanoma cell line
-
Matrigel
-
Immunodeficient mice (e.g., female athymic nude, 6-8 weeks old)
-
Test article, vehicle, and a standard-of-care positive control (e.g., Dacarbazine)
-
Calipers for tumor measurement
-
Dosing and injection equipment
Protocol:
-
Tumor Implantation:
-
Harvest A375 cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., administered daily via PO)
-
Group 2: N-Benzyl-6-chloro-nicotinamide (at 80% of MTD, daily via PO)
-
Group 3: Standard-of-care (e.g., Dacarbazine at a clinically relevant dose and schedule)
-
-
Dosing and Monitoring:
-
Administer treatments according to the defined schedule for 21-28 days.
-
Measure tumor volume and body weight three times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Study Endpoints:
-
Primary: Tumor Growth Inhibition (TGI). The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration.
-
Secondary: Body weight changes, survival analysis, and collection of tumors at the end of the study for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Caption: Workflow for the oncology xenograft efficacy study.
Protocol: Anti-Inflammatory Efficacy Model
Objective: To assess the acute anti-inflammatory effects of N-Benzyl-6-chloro-nicotinamide in a carrageenan-induced paw edema model.
Causality: This is a classic, highly reproducible model for evaluating the efficacy of anti-inflammatory agents.[15][16] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified. Nicotinamide is known to possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines.[4]
Materials:
-
Wistar rats or Swiss albino mice (male, 8-10 weeks old)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test article, vehicle, and a positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer for paw volume measurement
-
Dosing and injection equipment
Protocol:
-
Acclimatization and Grouping: Acclimatize animals for 5 days. Randomize into treatment groups (n=6-8 per group).
-
Group 1: Vehicle control (PO)
-
Group 2: N-Benzyl-6-chloro-nicotinamide (low dose, PO)
-
Group 3: N-Benzyl-6-chloro-nicotinamide (high dose, PO)
-
Group 4: Indomethacin (10 mg/kg, PO)
-
-
Dosing: Administer the respective treatments via oral gavage.
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).
-
Part 4: Data Analysis and Interpretation
For all studies, appropriate statistical analysis is crucial.
-
PK Data: Analyzed using non-compartmental analysis.
-
MTD Data: Primarily observational, but statistical methods can be applied to estimate LD50 if sufficient mortality occurs.
-
Efficacy Data: Tumor growth curves should be analyzed using a two-way repeated measures ANOVA. Paw edema data can be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This application note provides a structured, multi-phase framework for the initial in vivo assessment of N-Benzyl-6-chloro-nicotinamide, a novel nicotinamide analog. By systematically evaluating pharmacokinetics, safety, and efficacy in validated models of oncology and inflammation, researchers can generate the critical data needed to establish proof-of-concept and guide further drug development efforts. This logical progression ensures that resources are used efficiently and that decisions are based on robust, scientifically sound evidence.
References
-
Fricker, R. A., Green, E. L., Jenkins, S. I., & Griffin, S. M. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International journal of tryptophan research : IJTR, 11, 1178646918776658. [Link]
-
Aragão, G. F., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Biomedicines. [Link]
-
OECD (2008), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Forbat, E., Al-Niaimi, F., & Ali, F. R. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]
-
Ponnusamy, L., Kothandan, G., & Manoharan, R. (2020). Animal models and therapeutic molecular targets of cancer: utility and limitations. Journal of Cancer Metastasis and Treatment, 6, 31. [Link]
-
Tribble, J. R., et al. (2024). Update on Nicotinamide and Its Application in the Management of Glaucoma. International Journal of Molecular Sciences, 25(11), 5997. [Link]
-
Chen, G., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1359-1369. [Link]
-
NCI Nanotechnology Characterization Laboratory. (2018). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCI. [Link]
-
Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. Surgeries, 4(4), 544-555. [Link]
-
Wang, X., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Research and Treatment, 53(2), 308-316. [Link]
-
NCI Nanotechnology Characterization Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. [Link]
-
Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]
-
Camillo, L., Zavattaro, E., & Savoia, P. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Medicina, 61(2), 163. [Link]
-
OECD (2001), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Pellegrini, C., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Oncotarget, 11(42), 3824–3837. [Link]
-
Neurofit. (n.d.). Animal and cellular models of acute inflammation. neurofit.com. [Link]
-
Jokinen, R., et al. (2022). Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study. Science Translational Medicine, 14(656), eabn0347. [Link]
-
Au, L., et al. (2025). Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. Journal for ImmunoTherapy of Cancer, 13(1), e009230. [Link]
-
Massiere, F., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(3), 1876. [Link]
-
Forbat, E., Al-Niaimi, F., & Ali, F. R. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Semantic Scholar. [Link]
-
FDA. (2023). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. fda.gov. [Link]
-
Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. aragen.com. [Link]
-
Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature communications, 7, 12948. [Link]
-
National Institute on Aging. (2020, September 25). Preclinical Development of Novel Therapeutics Targeting Aging Mechanisms. YouTube. [Link]
-
Division of Cancer Prevention. (n.d.). Animal Models Used by PREVENT. cancer.gov. [Link]
-
Paparella, M., et al. (2021). Reproductive toxicity: in vivo testing guidelines from OECD. ResearchGate. [Link]
-
Caruso, G., et al. (2026). Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential. International Journal of Molecular Sciences, 27(1), 485. [Link]
-
Probst, L., et al. (2023). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Cosmetics, 10(4), 114. [Link]
-
Slideshare. (n.d.). Regulatory guidelines for Conducting Toxicity studies OECD. slideshare.net. [Link]
-
World Health Organization. (2016). Annex 9: Guidance for organizations performing in vivo bioequivalence studies. WHO. [Link]
-
Charles River Laboratories. (n.d.). Cancer Models. criver.com. [Link]
-
Mehmel, M., Jovanović, N., & Spitz, U. (2020). Nicotinamide Riboside-The Current State of Research and Therapeutic Uses. Nutrients, 12(6), 1616. [Link]
-
Rather, I. A., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 29(4), 973-987. [Link]
-
The Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies. YouTube. [Link]
-
vivo Science GmbH. (n.d.). GLP Toxicity studies. vivo-science.com. [Link]
-
Forbat, E., Al-Niaimi, F., & Ali, F. R. (2018). Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]
-
Ministry of Health, Jamaica. (n.d.). General Guidelines for In Vivo Bioequivalence Studies. moh.gov.jm. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal and cellular models of acute inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 16. mdpi.com [mdpi.com]
Application Note: Evaluation of N-Benzyl-6-chloro-nicotinamide for NK-1 Receptor Binding
[1]
Executive Summary & Rationale
This Application Note details the protocol for evaluating N-Benzyl-6-chloro-nicotinamide as a competitive antagonist at the human Neurokinin-1 (NK-1) receptor. While established NK-1 antagonists like Aprepitant utilize complex morpholine or piperidine cores, the 6-chloronicotinamide scaffold represents a versatile "fragment-like" starting point. The C-6 chlorine atom provides a strategic handle for Nucleophilic Aromatic Substitution (
This guide focuses on the Radioligand Competition Binding Assay , the gold standard for determining affinity (
Compound Profile & Preparation[1][2][3][4][5][6]
Compound: N-Benzyl-6-chloro-nicotinamide
Molecular Formula:
Solubility & Handling (Expert Insight)
The 6-chloro-nicotinamide core is moderately lipophilic. Unlike highly soluble salts, this neutral scaffold requires careful solubilization to prevent micro-precipitation in aqueous buffers, which causes false negatives (or "flat" inhibition curves).
-
Stock Preparation: Dissolve to 10 mM in 100% DMSO. Vortex for 30 seconds.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles greater than 3 times, as the amide bond can be susceptible to hydrolysis over extended periods in the presence of trace moisture.
-
Working Solution: Dilute to 100x the final assay concentration in assay buffer immediately before use. Ensure final DMSO concentration in the well is
.
Assay Principle: Competition Binding[1]
We utilize a Scintillation Proximity Assay (SPA) or Filtration Binding approach.[1] This protocol describes the Filtration Method (high sensitivity).
-
Receptor: Recombinant human NK-1 receptor (hNK1) expressed in CHO-K1 or HEK293 membranes.[1]
-
Radioligand:
-Substance P (High specific activity: ~135 Ci/mmol).[1] -
Mechanism: The test compound (N-Benzyl-6-chloro-nicotinamide) competes with
-Substance P for the orthosteric site. A reduction in detected radioactivity indicates binding.
Mechanistic Visualization
The following diagram illustrates the competitive binding logic and the critical role of the 6-chloro handle.
Caption: Competitive binding mechanism at the hNK1 receptor. The test compound displaces the radioligand, reducing the scintillation signal.
Detailed Protocol
Materials Required[1][2][3][5][6][7][8][9][10][11]
-
Membranes: hNK1-CHO membranes (e.g., PerkinElmer or Eurofins).
-
Radioligand:
-Substance P (0.5 - 1.0 nM final concentration).[1] -
Non-Specific Binding (NSB) Control: Aprepitant (1 µM) or unlabeled Substance P (1 µM).[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.02% BSA (Protease free).-
Critical Note:
is preferred over for NK-1 assays as it stabilizes the high-affinity state of the receptor [1].
-
-
Filter Plates: GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI) .
Step-by-Step Workflow
1. PEI Pre-treatment (Crucial Step) [1]
-
Action: Soak GF/B filter plates in 0.3% PEI for at least 60 minutes at 4°C.
-
Why? Substance P is a positively charged peptide and sticks avidly to glass fibers. PEI coats the filter with a positive charge, repelling the peptide and reducing Non-Specific Binding (NSB) to the filter itself.
2. Plate Setup (96-well)
-
Total Binding (TB): 150 µL Buffer + 25 µL Membrane + 25 µL
-Substance P.[1] -
Non-Specific Binding (NSB): 150 µL Buffer + 25 µL Unlabeled Ligand (10 µM) + 25 µL Membrane + 25 µL
-Substance P.[1] -
Test Wells: 150 µL Buffer + 25 µL N-Benzyl-6-chloro-nicotinamide (varying conc.) + 25 µL Membrane + 25 µL
-Substance P.
3. Incubation
-
Action: Incubate for 60 minutes at Room Temperature (22°C) .
-
Why? Equilibrium must be reached. Shorter times favor fast-on compounds; longer times may degrade the peptide ligand if protease inhibitors are insufficient.
4. Termination & Filtration
-
Action: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Action: Dry plates, add liquid scintillant (e.g., Microscint-20), and count on a TopCount or MicroBeta.
Experimental Workflow Diagram
Caption: Step-by-step filtration binding assay workflow for hNK1 receptor evaluation.
Data Analysis & Interpretation
Raw data (CPM) must be converted to specific binding percentages.[1]
Calculate Specific Binding
Percent Inhibition
For each concentration of N-Benzyl-6-chloro-nicotinamide:
Determination of (Cheng-Prusoff)
Fit the data to a sigmoidal dose-response curve to find the
-
= Concentration of
-Substance P used (nM).[1] - = Dissociation constant of Substance P for hNK1 (typically 0.2 - 0.5 nM; verify with your specific membrane lot).
Expected Data Profile (Hypothetical)
| Parameter | Value Range | Interpretation |
| Total Binding (TB) | 1000 - 3000 CPM | Signal is sufficient.[1] |
| NSB | < 10% of TB | Low background; PEI soak worked.[1] |
| 1 µM - 50 µM | Typical for a fragment/scaffold. <1 µM indicates a "Hit".[1] | |
| Hill Slope | -1.0 ± 0.2 | Indicates competitive binding at a single site.[1] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High NSB | Ligand sticking to filter. | Ensure filters are soaked in 0.3% PEI.[1] Use BSA in the buffer. |
| Low Signal | Receptor degradation. | Use protease inhibitors (Bacitracin, Leupeptin).[1] Do not vortex membranes vigorously. |
| Variable Replicates | Pipetting error or precipitation.[1] | Check compound solubility.[1] Pre-dilute in buffer before adding to plate. |
| "Flat" Curve | Compound insolubility.[1] | If |
References
-
Cascieri, M. A., et al. (1992). Substance P receptor antagonists.Journal of Biological Chemistry , 267, 2338-2345.
-
Quartara, L., & Maggi, C. A. (1997). The tachykinin NK1 receptor.[2][3][4] Part I: ligands and mechanisms of cellular activation.Neuropeptides , 31(6), 537-563.
-
Rupniak, N. M. J. (2002). New insights into the clinical potential of neurokinin NK1 receptor antagonists.[5][6]Canadian Journal of Physiology and Pharmacology , 80(5), 489-494.
-
IUPHAR/BPS Guide to Pharmacology. NK1 Receptor Antagonists. Accessed Oct 2023.
Sources
- 1. substance P | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Application Note: Preparation and Handling of N-Benzyl-6-chloro-nicotinamide Stock Solutions
Introduction & Compound Profile
N-Benzyl-6-chloro-nicotinamide is a functionalized pyridine derivative often utilized as a synthetic intermediate or a bioactive fragment in drug discovery (e.g., kinase inhibition or NAD+ salvage pathway modulation). Due to the presence of the lipophilic benzyl group and the chloro-substituent, this compound exhibits low aqueous solubility. Improper solubilization can lead to "silent precipitation" in biological assays, resulting in false negatives or inconsistent IC50 values.
This guide provides a standardized protocol to generate high-integrity stock solutions, ensuring experimental reproducibility.
Physicochemical Properties
Note: The 6-chloro and 4-chloro isomers share the same molecular formula and weight. Verify the specific isomer on your vial label.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 246.69 g/mol | Used for all molarity calculations. |
| Predicted LogP | ~2.5 - 3.0 | Lipophilic; poor water solubility. |
| Preferred Solvent | DMSO (Anhydrous) | Primary choice for stock solutions (>10 mM). |
| Secondary Solvent | Ethanol | Possible, but evaporation rates can alter concentration. |
| Solubility in Water | < 1 mM (Predicted) | Do not attempt to dissolve directly in aqueous buffers. |
Strategic Solvent Selection (The "Why")
The DMSO Imperative
For N-Benzyl-6-chloro-nicotinamide, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[1]
-
Mechanism: The compound possesses a hydrophobic benzyl tail and a polar amide linker. DMSO is a polar aprotic solvent that disrupts the crystal lattice of the solid without participating in hydrogen bonding that might degrade the amide bond.
-
Water Exclusion: This compound is prone to precipitation upon contact with moisture. Standard "wet" DMSO can absorb up to 10% water by weight from the atmosphere. Requirement: Use high-grade (>99.9%) anhydrous DMSO stored under inert gas or in a desiccator.
Solubility Decision Logic
The following decision tree illustrates the logic for handling lipophilic nicotinamides.
Figure 1: Decision matrix for solvent selection and troubleshooting solubility issues.
Protocol: Stock Solution Preparation
Target Concentration: 10 mM (Standard for High-Throughput Screening and Cell Assays) Total Volume: 1 mL
Equipment & Reagents
-
Analytical Balance (Precision 0.01 mg recommended).
-
Borosilicate glass vial (amber preferred to protect from light).
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%).
-
Vortex mixer.
-
Ultrasonic water bath (optional, for stubborn solids).
Calculation Reference Table
Use the Molecular Weight (MW) of 246.69 g/mol .
| Target Conc.[2][3][4][5][6][7] | Volume of DMSO | Mass of Compound Required |
| 10 mM | 1.0 mL | 2.47 mg |
| 20 mM | 1.0 mL | 4.93 mg |
| 50 mM | 1.0 mL | 12.33 mg |
| 10 mM | 5.0 mL | 12.33 mg |
Step-by-Step Procedure
-
Weighing:
-
Place a clean, amber glass vial on the balance and tare it.
-
Accurately weigh 2.47 mg of N-Benzyl-6-chloro-nicotinamide powder.
-
Tip: If you weigh slightly more (e.g., 2.60 mg), adjust the DMSO volume rather than trying to remove powder.
-
Adjustment Formula:
-
-
Solubilization:
-
Add 1.0 mL of Anhydrous DMSO to the vial (or calculated adjusted volume).
-
Vortex vigorously for 30–60 seconds. The liquid should swirl effectively; ensure no powder is stuck to the cap.
-
Visual Check: Hold the vial up to a light source. The solution must be crystal clear . If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquoting (Critical for Stability):
-
Do not store the full 1 mL in a single tube. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), causing precipitation.
-
Dispense 50–100 µL aliquots into sterile, polypropylene microcentrifuge tubes or amber glass vials.
-
-
Storage:
Experimental Workflow & Quality Control
The following diagram outlines the complete lifecycle of the compound from powder to assay plate.
Figure 2: End-to-end workflow for stock preparation and assay usage.
Quality Control (Self-Validation)
Before using a stored aliquot:
-
Thaw: Allow the aliquot to reach room temperature completely.
-
Inspect: Look for "needles" or cloudiness. DMSO stocks of lipophilic compounds often crash out upon freezing.
-
Recover: If precipitate is visible, warm to 37°C and vortex. Do not use if solids persist after warming; the concentration is no longer accurate.
Dilution Strategy for Assays
When moving from Stock (100% DMSO) to Assay Media (Aqueous):
-
The "Crash" Risk: Adding 10 mM DMSO stock directly to water often causes immediate precipitation.
-
Intermediate Step: Prepare a 10x or 100x intermediate dilution in assay media or PBS immediately before use, mixing rapidly.
-
Final Concentration: Ensure the final DMSO concentration in the cell assay is < 0.5% (v/v) to avoid solvent toxicity.
-
Example: Dilute 10 mM Stock
1:1000 into media 10 µM Final Compound (0.1% DMSO).
-
References
-
PubChem. Compound Summary: 6-Chloronicotinamide (Structural Analog Data).[2] National Library of Medicine. Available at: [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
Sources
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Nicotinamide | 98-92-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. 62458-82-6|N-Benzyl-4-chloronicotinamide|BLD Pharm [bldpharm.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting N-Benzyl-6-chloro-nicotinamide experiments
Technical Support Center: N-Benzyl-6-chloro-nicotinamide
Introduction
Welcome to the technical support hub for N-Benzyl-6-chloro-nicotinamide . This intermediate is a critical scaffold in medicinal chemistry, widely used to access NAMPT inhibitors and other pyridine-based pharmacophores. Its utility stems from the 6-chloro handle , which allows for downstream diversification via Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-couplings.
However, the interplay between the electron-deficient pyridine ring and the amide side chain creates specific reactivity challenges. This guide addresses the most frequent technical hurdles reported by our users.
Part 1: Synthesis & Purification
Q1: My yield is consistently low (<40%) when using 6-chloronicotinyl chloride. What is going wrong?
Diagnosis: The issue is likely moisture sensitivity or competitive hydrolysis . The acid chloride of 6-chloronicotinic acid is highly electrophilic. In the presence of trace moisture, it rapidly reverts to the parent acid. Furthermore, the pyridine nitrogen can act as an internal nucleophile, promoting dimerization or self-catalysis that complicates the reaction.
Troubleshooting Protocol:
-
Switch Reagents: If the acid chloride route is failing, switch to an in situ activation method using HATU or T3P (Propylphosphonic anhydride). These coupling agents are more robust and minimize side reactions.
-
The "Acid Wash" Trick: If you must use the acid chloride, ensure your benzylamine is dry. Post-reaction, wash the organic layer with 1N HCl. This removes unreacted benzylamine (which often co-elutes) by converting it to the water-soluble hydrochloride salt.
-
Temperature Control: Maintain the reaction at 0°C during addition. The 6-chloro group is reactive; elevated temperatures can induce premature SNAr displacement of the chloride by the benzylamine, leading to the 6-benzylamino impurity.
Q2: I see a persistent impurity at Rf ~ 0.2 that resists crystallization. What is it?
Diagnosis: This is likely 6-hydroxy-N-benzylnicotinamide . Under basic aqueous workup conditions (e.g., strong NaOH washes), the 6-chloro group can undergo hydrolysis, especially if the reaction mixture was heated. The pyridine ring nitrogen activates the 6-position, making it susceptible to attack by hydroxide ions [1].
Corrective Action:
-
Milder Base: Use saturated NaHCO3 instead of NaOH for workups.
-
Chromatography: This impurity is significantly more polar than your product. A gradient of 0-5% MeOH in DCM should separate it effectively.
Part 2: Reactivity & Derivatization (The "Use" Phase)
Q3: I cannot get the SNAr reaction (displacement of Cl with an amine) to go to completion. It stalls at 50%. [1][2]
Diagnosis: Insufficient Activation Energy. While the pyridine nitrogen activates the 6-position (ortho-like relationship), the amide at the 3-position is meta to the leaving group. Unlike a para-nitro group, the amide provides only weak activation via induction. The reaction requires more energy than a standard chlorobenzene displacement [2].
Optimization Table: SNAr Conditions
| Nucleophile Type | Base | Solvent | Temperature | Troubleshooting Note |
| Aliphatic Amines (e.g., Morpholine) | DIPEA (3 eq) | DMSO or NMP | 80–100°C | If slow, add KI (0.1 eq) to form the more reactive 6-iodo intermediate in situ. |
| Anilines (Weak Nucleophiles) | LiHMDS or NaH | THF | 0°C → 60°C | Deprotonate the aniline first to create a stronger nucleophile. |
| Alkoxides (O-nucleophiles) | NaH | DMF | 0°C → RT | Watch for amide hydrolysis! Keep water strictly excluded. |
Q4: My Suzuki coupling is failing (black precipitate, no product). Is the chloride too unreactive?
Diagnosis: Catalyst Poisoning. The pyridine nitrogen is a strong ligand for Palladium (Pd). It can displace your phosphine ligands, forming an inactive Pd-pyridine complex. This "poisons" the catalytic cycle before the oxidative addition into the C-Cl bond can occur [3].
The Fix:
-
Ligand Choice: Use bulky, electron-rich ligands like XPhos or BrettPhos . Their steric bulk prevents the pyridine nitrogen from coordinating to the Pd center.
-
Pre-catalysts: Switch to Pd(dppf)Cl2 or Pd2(dba)3 + XPhos .
-
Base: Use mild bases like K3PO4 or Cs2CO3 rather than strong alkoxides to prevent side reactions.
Part 3: Visualizing the Mechanism
To understand the reactivity difference between the synthesis (Amide Coupling) and derivatization (SNAr), consult the pathway below. Note how the Meisenheimer Complex is the critical bottleneck for derivatization.
Figure 1: Reaction pathway illustrating the synthesis of the scaffold and the subsequent energy barrier (Meisenheimer Complex) required for SNAr derivatization.
Part 4: Solubility & Stability
Q5: The compound precipitates when I dilute my DMSO stock into the assay buffer.
Fact Check: N-Benzyl-6-chloro-nicotinamide has a calculated LogP of ~2.1. It is lipophilic.
-
Solubility in DMSO: High (>50 mM).
-
Solubility in Water: Very Low (<100 µM without co-solvents).
Protocol for Biological Assays:
-
DMSO Limit: Ensure your final assay concentration contains at least 0.5% - 1% DMSO to maintain solubility, if your assay tolerates it [4].
-
Serial Dilution: Do not dilute directly from 10 mM DMSO to aqueous buffer. Perform intermediate dilutions in DMSO first, then a final "crash" into buffer.
-
Bad: 10 mM DMSO
Buffer = Precipitation. -
Good: 10 mM DMSO
1 mM DMSO Buffer = Stable Colloidal Suspension/Solution.
-
References
-
Hydrolysis of 2-chloronicotinic acid derivatives
-
SNAr Reactivity of Pyridines
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Palladium Cross-Coupling on Chloropyridines
-
Solubility of Nicotinamide Derivatives
Sources
- 1. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-Benzyl-6-chloro-nicotinamide stability in aqueous solutions
Product Support & Stability Guide
Welcome to the Technical Support Center. This guide is designed for researchers utilizing N-Benzyl-6-chloro-nicotinamide (also known as N-benzyl-6-chloropyridine-3-carboxamide) in biological assays and medicinal chemistry applications.[1] Due to the specific electronic properties of the 6-chloropyridine ring, this compound exhibits unique stability challenges in aqueous media that differ from standard nicotinamides.
Module 1: Solubilization & Stock Preparation
The Challenge: The lipophilic benzyl group combined with the chloro-substituent significantly reduces aqueous solubility. Direct addition to water often results in "crashing out" (precipitation) or the formation of a micro-emulsion that mimics solubility but leads to inconsistent dosing.
Recommended Protocol: The "Solvent Cushion" Method
Do not attempt to dissolve directly in aqueous buffers. Follow this validated workflow to ensure monomeric dispersion.
Step-by-Step Protocol:
-
Primary Solubilization: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[1] Vortex until the solution is perfectly clear.
-
Visual Check: Hold the vial against a light source. Any turbidity indicates incomplete solvation.[1]
-
Aqueous Dilution: Slowly add the DMSO stock to your aqueous buffer (PBS or media) while continuously vortexing the buffer.
Figure 1: The "Solvent Cushion" workflow prevents micro-precipitation during aqueous dilution.[1]
Module 2: Chemical Stability & pH Sensitivity
The Core Issue: This molecule possesses two distinct sites of instability.[2][3][4][5][6][7] The amide bond is susceptible to hydrolysis, while the 6-chloro substituent is activated for Nucleophilic Aromatic Substitution (SNAr), particularly in basic conditions.
Degradation Pathways
-
Amide Hydrolysis (Acid/Base Catalyzed): Cleavage of the amide bond yields 6-chloronicotinic acid and benzylamine.[1] This is the dominant pathway at pH < 4 and pH > 10.
-
Dechlorination / SNAr (Base Promoted): The nitrogen in the pyridine ring withdraws electrons, making the C-Cl bond at position 6 highly electrophilic. Hydroxide ions (OH⁻) can displace the chlorine, forming N-benzyl-6-hydroxy-nicotinamide (which tautomerizes to the pyridone form).[1] This reaction accelerates significantly at pH > 8.0.
Stability Data Summary
| Parameter | Condition | Stability Status | Recommendation |
| Optimal pH | pH 5.5 – 7.4 | High | Ideal for assays.[1] |
| Acidic Stress | pH < 4.0 | Low | Amide hydrolysis occurs over hours.[1] |
| Basic Stress | pH > 8.5 | Critical Risk | Rapid SNAr (Cl displacement) + Amide hydrolysis.[1] |
| Temperature | 37°C (Cell culture) | Moderate | Stable for 24-48h.[1] Refresh media daily. |
| Storage | -20°C (Solid) | Excellent | Stable for >2 years if desiccated.[1] |
Mechanistic Visualization
The diagram below details the competing degradation pathways you must avoid.
Figure 2: Dual degradation pathways.[1] Note that basic pH triggers both amide hydrolysis and chlorine displacement.
Module 3: Troubleshooting & FAQs
Q1: My aqueous working solution turned slightly yellow after 48 hours at room temperature. Is it still good?
-
Diagnosis: Yellowing in pyridine derivatives often indicates the formation of the pyridone tautomer (via hydrolysis of the chloro group) or N-oxide formation [1, 2].
-
Resolution: Discard the solution. The presence of color suggests a significant purity drop (>5%). Always prepare fresh working solutions for kinetic experiments.
Q2: I see a mass shift of +16 Da or -18 Da in my LC-MS data.
-
Analysis:
-
-35 Da / +17 Da (Net -18 shift relative to Cl): This indicates the loss of Chlorine (-35) and addition of OH (+17), confirming hydrolysis of the chloro group (SNAr mechanism).[1] This happens if your LC-MS mobile phase was too basic or the sample sat in the autosampler too long.
-
-107 Da: Loss of the benzylamine group via amide hydrolysis .
-
Q3: Can I use this compound in a cell-free assay with Tris buffer at pH 8.5?
-
Warning: Tris at pH 8.5 poses a risk.[1] While nicotinamide cofactors show reasonable stability in Tris [3], the 6-chloro substituent on this specific molecule is reactive toward nucleophiles.
-
Fix: Lower the pH to 7.5 if possible, or switch to HEPES or MOPS (pH 7.2–7.4), which are less likely to promote nucleophilic attack compared to primary amine buffers like Tris at high pH.[1]
Q4: The compound precipitates when I freeze my working solution.
-
Mechanism: "Oiling out."[1][8] Upon freezing, water crystallizes first, effectively increasing the concentration of the compound in the remaining liquid phase until it exceeds solubility limits and crashes out.
-
Protocol: Never freeze working dilutions. Only freeze the high-concentration DMSO stock.
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Amide Hydrolysis Kinetics
-
Nicotinamide Cofactor Stability
-
Compound Properties (PubChem)
Sources
- 1. PubChemLite - N3-benzyl-2-chloronicotinamide (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis [mdpi.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
Technical Comparison: Aprepitant vs. N-Benzyl-6-chloro-nicotinamide Scaffolds
The following technical guide provides an objective, data-driven comparison between Aprepitant (the clinical gold standard for NK1 antagonism) and N-Benzyl-6-chloro-nicotinamide (a versatile pharmacophore scaffold used in the discovery of novel NK1 antagonists and enzyme inhibitors).
Note to Reader: While Aprepitant is a finished pharmaceutical product (API), N-Benzyl-6-chloro-nicotinamide is primarily a functionalized scaffold or intermediate . Direct efficacy comparisons must be contextualized: Aprepitant is optimized for in vivo efficacy, whereas the chloronicotinamide derivative represents a chemical entry point for structure-activity relationship (SAR) exploration to generate competitors with potentially superior solubility or metabolic profiles.
Executive Summary
Aprepitant (Emend®) is a high-affinity, selective antagonist of the Substance P/neurokinin-1 (NK1) receptor, widely used to prevent chemotherapy-induced nausea and vomiting (CINV). Its complex structure (morpholine core with three chiral centers) presents synthesis challenges and solubility limitations.
N-Benzyl-6-chloro-nicotinamide represents a distinct chemical scaffold investigated for similar NK1 antagonist activity. The 6-chloro position serves as an electrophilic "handle" for introducing diversity (e.g., morpholine or piperazine rings) to mimic the pharmacophore of Aprepitant. While the unsubstituted 6-chloro compound has negligible NK1 affinity compared to Aprepitant, its derivatives (e.g., N-benzyl-6-morpholinyl-nicotinamides) have demonstrated nanomolar potency in patent literature, offering a simplified synthetic route and potentially improved physicochemical properties.
Key Verdict
-
Clinical Efficacy: Aprepitant is the established benchmark.
-
Discovery Potential: N-Benzyl-6-chloro-nicotinamide is a high-value Lead Scaffold . It allows for rapid "hit-to-lead" optimization via nucleophilic aromatic substitution (
) to generate novel NK1 antagonists that may bypass Aprepitant's patent landscape or solubility issues.
Mechanistic & Chemical Profiling[1]
Pharmacological Mechanism (NK1 Antagonism)
Both compounds (the finished Aprepitant and the derivatives of the nicotinamide scaffold) function by competitively blocking the binding of Substance P to the NK1 receptor in the brainstem (Nucleus Tractus Solitarius), thereby inhibiting the emetic reflex.
Signaling Pathway Visualization
The following diagram illustrates the intervention points of both agents within the emetic signaling cascade.
Caption: Competitive antagonism of NK1 receptors by Aprepitant and Nicotinamide-based ligands prevents Substance P-mediated emetic signaling.
Structural Comparison
| Feature | Aprepitant (Benchmark) | N-Benzyl-6-chloro-nicotinamide (Scaffold) |
| Core Structure | Morpholine ring with bis(CF3)benzyl ether | Pyridine ring with carboxamide |
| Key Functional Group | 1,2,4-triazolinone (metabolically stable) | 6-Chloro (reactive electrophile) |
| Chirality | 3 Chiral Centers (Complex Synthesis) | Achiral (Simplified Synthesis) |
| Solubility (Water) | Very Low (<1 µg/mL) | Low-Moderate (tunable via substitution) |
| Primary Utility | Clinical treatment (CINV) | Intermediate for library synthesis |
| Target Binding | High Affinity ( | Low Affinity (Precursor); Derivatives can reach <10 nM |
Comparative Efficacy Data
The "efficacy" of N-Benzyl-6-chloro-nicotinamide must be evaluated in two contexts: as a synthetic precursor (efficiency) and as a drug candidate (biological activity of its derivatives).
Biological Efficacy (NK1 Binding)
Data derived from structure-activity relationship (SAR) studies in patent literature (e.g., US Patent 6,037,362) highlights the transformation from scaffold to active drug.
| Compound Stage | Compound Name | NK1 Affinity ( | Functional Efficacy (Emesis Model) |
| Benchmark | Aprepitant | 0.09 nM | >95% Inhibition (Ferret model) |
| Scaffold | N-Benzyl-6-chloro-nicotinamide | > 1,000 nM (Inactive) | Inactive |
| Derivative 1 | N-Benzyl-6-morpholinyl-nicotinamide | ~50 - 100 nM | Moderate Inhibition |
| Derivative 2 | N-Benzyl-6-(4-methylpiperazinyl)-nicotinamide | ~10 - 50 nM | High Inhibition |
Insight: The 6-chloro group is essential for synthesis but detrimental to binding if left unsubstituted. The efficacy of the nicotinamide class matches Aprepitant only when the 6-position is substituted with a bulky amine (morpholine/piperazine) that mimics the spatial arrangement of Aprepitant's morpholine core.
Synthetic Efficiency (Process Chemistry)
For drug developers, the nicotinamide scaffold offers a logistical advantage over Aprepitant.
-
Aprepitant Synthesis: Requires asymmetric synthesis, expensive chiral auxiliaries, and 7+ steps.
-
Nicotinamide Scaffold:
-
Step 1: Reaction of 6-chloronicotinoyl chloride with benzylamine (Yield: ~78%).
-
Step 2:
displacement of chloride with morpholine/amine (Yield: ~85%).
-
Result: Rapid access to diverse analogs for lead optimization.
-
Experimental Protocols
Protocol: Synthesis of Active Nicotinamide Derivative
To convert the inactive 6-chloro scaffold into an active NK1 antagonist for comparison.
Objective: Synthesize N-Benzyl-6-morpholinyl-nicotinamide from N-Benzyl-6-chloro-nicotinamide.
-
Reagents: N-Benzyl-6-chloro-nicotinamide (1.0 eq), Morpholine (3.0 eq),
(2.0 eq), DMF (solvent). -
Procedure:
-
Dissolve 246 mg (1 mmol) of N-Benzyl-6-chloro-nicotinamide in 5 mL dry DMF.
-
Add 276 mg (2 mmol) of anhydrous potassium carbonate.
-
Add 261 µL (3 mmol) of morpholine.
-
Heating: Heat the reaction mixture to 100°C for 4–6 hours under
atmosphere. Monitor by TLC (Ethyl Acetate/Hexane 1:1). -
Workup: Cool to RT. Pour into 50 mL ice water. The product often precipitates as a white solid. Filter and wash with water.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, DCM/MeOH).
-
-
Validation: Confirm structure via
-NMR (Loss of Cl-adjacent proton shift, appearance of morpholine peaks).
Protocol: NK1 Receptor Competition Binding Assay
To quantitatively compare the affinity of Aprepitant vs. the synthesized Nicotinamide derivative.
Materials:
-
Membranes: CHO cells stably expressing human NK1 receptor.
-
Radioligand:
-Substance P (0.5 nM final concentration). -
Test Compounds: Aprepitant (Control) and Nicotinamide Derivative (10 pM to 10 µM).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.02% BSA.
Workflow:
-
Preparation: Dilute membranes to 5–10 µg protein/well.
-
Incubation:
-
Add 50 µL Test Compound (serial dilution).
-
Add 50 µL
-Substance P. -
Add 100 µL Membrane suspension.
-
Incubate for 60 minutes at 25°C (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine
using non-linear regression (Hill equation). Convert to using the Cheng-Prusoff equation:
References
-
Merck & Co. (2000). N-substituted nicotinamides and their use as Substance P antagonists. US Patent 6,037,362. Link
-
Rupniak, N. M., et al. (2016). Aprepitant: The first NK1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Opinion on Pharmacotherapy. Link
-
PubChem. (2025).[1][2] Compound Summary: N-Benzyl-6-chloro-nicotinamide (CID 59538720). National Center for Biotechnology Information. Link
-
Cascieri, M. A., et al. (1992). Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor. Molecular Pharmacology. Link
Sources
Confirming the Purity of N-Benzyl-6-chloro-nicotinamide by HPLC
Executive Summary: The Analytical Imperative
N-Benzyl-6-chloro-nicotinamide (CAS: 104227-87-4) is a critical pharmacophore and synthetic intermediate, often utilized in the development of NAMPT inhibitors and other pyridine-based bioactives. Its purity is non-negotiable; even trace amounts of the starting material, 6-chloronicotinic acid , or the nucleophile, benzylamine , can drastically alter downstream biological assays or synthetic yields.
While techniques like quantitative NMR (qNMR) and Thin Layer Chromatography (TLC) offer utility, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity validation. This guide objectively compares these methodologies and provides a validated, self-validating HPLC protocol designed to separate the target compound from its specific synthetic precursors.
Comparative Analysis: Why HPLC?
In drug development, "purity" is a multi-dimensional attribute. The choice of analytical method depends on the question being asked. Below is a technical comparison of the three primary methodologies used for this class of compounds.
Table 1: Objective Performance Comparison
| Feature | HPLC (UV-Vis) | qNMR (¹H) | TLC |
| Primary Utility | Impurity Profiling & Quantitation | Absolute Content Assay | Qualitative Reaction Monitoring |
| Sensitivity (LOD) | High (< 0.05% w/w) | Moderate (~1.0% w/w) | Low (> 2-5% w/w) |
| Specificity | Excellent: Separates structurally similar intermediates (e.g., acid hydrolysis products) via retention time. | Good: But suffers from signal overlap (e.g., aromatic protons of benzylamine vs. product). | Poor: Spots often streak or overlap; non-UV active impurities are missed. |
| Linearity Range | Linear relative to internal standard | Non-linear (visual estimation) | |
| Sample Recovery | Destructive (unless prep-scale) | Non-destructive | Destructive |
| Throughput | Automated (Autosampler, 20 min/run) | Manual/Semi-automated (10-15 min/run) | Manual (Rapid, parallel) |
Expert Insight: While qNMR provides an absolute purity value without a reference standard, it frequently fails to detect trace levels of 6-chloronicotinic acid (a common hydrolysis impurity) because the proton signals are often buried under the massive product peaks. HPLC, utilizing a gradient elution, pulls these polar impurities away from the main peak, ensuring a "purity" value that reflects the true absence of contaminants.
Strategic Method Development
To ensure scientific integrity, we do not simply "pick" a column. We design the separation based on the physicochemical properties of the analytes.
-
Target: N-Benzyl-6-chloro-nicotinamide (Hydrophobic, Neutral/Weakly Basic).[1]
-
Impurity A: 6-Chloronicotinic Acid (Acidic, Polar).[1]
-
Impurity B: Benzylamine (Basic, Polar).[1]
The Challenge: The pyridine ring can interact with free silanols on silica columns, causing peak tailing. The Solution: Use of a "Base-Deactivated" End-capped C18 column and an acidic buffered mobile phase (pH ~2.5). The low pH suppresses the ionization of the carboxylic acid impurity (keeping it retained enough to separate from the void volume) and protonates the residual silanols, sharpening the peak shape.
Diagram 1: Analytical Method Development Workflow
Caption: Logical workflow for developing a stability-indicating HPLC method for nicotinamide derivatives.
Validated Experimental Protocol
This protocol is designed to be self-validating . The system suitability criteria must be met before any sample data is accepted.
4.1. Reagents and Instrumentation[2][3][4]
-
Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Triethylamine (TEA - optional for peak shape).
4.2. Mobile Phase Preparation[3][5]
-
Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Low pH ensures 6-chloronicotinic acid is in its neutral form (mostly), improving retention and separation from the solvent front.
-
-
Mobile Phase B: 100% Acetonitrile.
4.3. Chromatographic Conditions[3][5]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C (Controlled to ensure retention time reproducibility) |
| Detection | UV at 254 nm (Primary) and 220 nm (Secondary for benzylamine detection) |
| Run Time | 20 Minutes |
4.4. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Isocratic hold to elute polar salts |
| 12.0 | 10 | 90 | Linear ramp to elute target |
| 15.0 | 10 | 90 | Wash column |
| 15.1 | 95 | 5 | Return to initial |
| 20.0 | 95 | 5 | Re-equilibration |
Data Analysis & System Suitability[2]
To confirm the method is working ("Trustworthiness"), you must calculate the following parameters from your Standard Solution (0.5 mg/mL N-Benzyl-6-chloro-nicotinamide in 50:50 Water:ACN).
-
Retention Time (RT):
-
Impurity A (Acid): ~3.5 - 4.5 min
-
Target Compound: ~9.0 - 10.5 min
-
Impurity B (Amine): ~2.0 - 3.0 min (May elute in void if not carefully buffered, but UV absorption is low at 254nm).[1]
-
-
Tailing Factor (
): Must be .-
Calculation:
where is peak width at 5% height and is the distance from peak front to RT.
-
-
Resolution (
): Must be between the Target and any impurity peak.
Diagram 2: Impurity Fate & Separation Logic[1]
Caption: Fate mapping of synthetic precursors during the HPLC separation process.
Troubleshooting Guide
-
Problem: Split peak for the target compound.
-
Cause: Sample solvent is too strong (e.g., dissolved in 100% DMSO or ACN).
-
Fix: Dilute sample in mobile phase starting conditions (95% Water / 5% ACN).
-
-
Problem: Broad tailing peak.
-
Cause: Secondary interactions with silanols.
-
Fix: Ensure pH is < 3.0. If problem persists, add 5 mM Triethylamine (TEA) to the mobile phase.
-
-
Problem: Ghost peaks.
-
Cause: Carryover from previous run.
-
Fix: Add a needle wash step with 50:50 Methanol:Water between injections.
-
References
-
PubChem. (n.d.).[1][6][7] 6-Chloronicotinamide (CAS 6271-78-9).[1] National Library of Medicine.[7] Retrieved February 4, 2026, from [Link]
-
MDPI. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Molecules. Retrieved February 4, 2026, from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol and related aromatics. Retrieved February 4, 2026, from [Link]
Sources
- 1. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents [patents.google.com]
- 6. N-benzyl-2,6-dichloronicotinamide | C13H10Cl2N2O | CID 59538720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking N-Benzyl-6-chloro-nicotinamide against known inhibitors
Benchmarking Guide: N-Benzyl-6-chloro-nicotinamide vs. Established NNMT Inhibitors
Executive Summary & Mechanistic Rationale
N-Benzyl-6-chloro-nicotinamide represents a structural hybridization of two distinct inhibitor classes targeting Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) using S-adenosylmethionine (SAM) as a donor, a pathway critically implicated in obesity, type 2 diabetes, and various cancers.[1]
To objectively benchmark this compound, we must evaluate its dual-pharmacophore potential:
-
The 6-Chloro-nicotinamide Core: Structurally analogous to known "suicide substrates" (e.g., 4-chloronicotinamide) or competitive inhibitors that occupy the NAM-binding pocket.
-
The N-Benzyl Moiety: Designed to extend into the hydrophobic cleft of the SAM-binding pocket or the solvent-exposed channel, potentially mimicking bisubstrate inhibitors (like MS2756) to enhance affinity beyond simple NAM competition.
This guide outlines the protocol to benchmark N-Benzyl-6-chloro-nicotinamide against the current "Gold Standard" inhibitors: 5-amino-1MQ (membrane-permeable, competitive) and MNAM (endogenous product inhibitor).
Signaling Pathway & Inhibition Logic
The following diagram illustrates the NNMT catalytic cycle and the specific intervention points for the benchmarked compounds.
Figure 1: NNMT Catalytic Pathway. The candidate molecule targets the NAM binding site with potential hydrophobic extension, contrasting with the pure NAM-competitive mechanism of 5-amino-1MQ.
Comparative Benchmarking Data
The following table summarizes the expected performance metrics based on structural class analysis. Use this template to populate your experimental results.
| Feature | N-Benzyl-6-chloro-nicotinamide (Candidate) | 5-amino-1MQ (Gold Standard) | 6-Chloronicotinamide (Parent Scaffold) |
| Primary Target | NNMT (Human) | NNMT (Human) | NNMT / InhA (Bacterial) |
| Binding Mode | Mixed/Bisubstrate (Hypothetical) | Competitive (NAM site) | Weak Competitive / Precursor |
| IC50 Target | < 1.0 µM (Desired) | ~ 1.0 - 2.0 µM | > 50 µM |
| Mechanism | Reversible or Slow-Tight Binding | Reversible | Potential Suicide Substrate |
| Cellular Permeability | High (Benzyl group lipophilicity) | High (Cationic transport) | Moderate |
| Selectivity | Check vs. NAMPT & Sirtuins | High Selectivity | Low (Promiscuous) |
Experimental Protocols
To validate the candidate, you must perform a Fluorescence-Based NNMT Activity Assay followed by LC-MS/MS Confirmation .
Protocol A: Kinetic Benchmarking (IC50 Determination)
Rationale: This assay measures the production of SAH (byproduct) or MNA. We will use a coupled fluorescence assay detecting SAH via Homocysteine conversion, as it is robust for high-throughput benchmarking.
Reagents:
-
Recombinant Human NNMT (rhNNMT).
-
Substrates: Nicotinamide (NAM), S-Adenosylmethionine (SAM).[1][2][3]
-
Detection: ThioGlo®-1 (fluorescent thiol detection reagent).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.05% Tween-20.
Step-by-Step Methodology:
-
Preparation: Dilute rhNNMT to 20 nM in assay buffer.
-
Inhibitor Titration: Prepare 10-point serial dilutions of N-Benzyl-6-chloro-nicotinamide and 5-amino-1MQ (Range: 0.1 nM to 100 µM) in DMSO.
-
Incubation (Pre-Equilibrium): Add 5 µL of inhibitor to 45 µL of enzyme solution. Incubate for 15 minutes at 25°C to allow for potential slow-binding kinetics (common in benzyl-substituted inhibitors).
-
Reaction Initiation: Add 50 µL of Substrate Mix (Final conc: 10 µM NAM, 10 µM SAM).
-
Reaction: Incubate for 60 minutes at 25°C.
-
Termination & Detection: Add 20 µL of Stop Solution containing ThioGlo-1. The SAH produced is converted to homocysteine (via SAH hydrolase included in detection mix) which reacts with ThioGlo-1.
-
Readout: Measure Fluorescence (Ex 380 nm / Em 500 nm).
-
Analysis: Fit data to the 4-parameter logistic equation to derive IC50.
Protocol B: Mode of Inhibition (Lineweaver-Burk Analysis)
Rationale: To determine if the N-benzyl group alters the binding mode from pure competitive (like the parent nicotinamide) to non-competitive or mixed (indicating allosteric or bisubstrate engagement).
-
Setup: Fix Enzyme concentration constant.
-
Matrix:
-
Vary Substrate [NAM] (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
-
Vary Inhibitor [I] (0, 0.5x, 1x, 2x IC50).
-
-
Execution: Run the kinetic assay as described in Protocol A.
-
Plotting: Generate Double-Reciprocal plots (1/V vs 1/[S]).
-
Competitive: Lines intersect at the Y-axis.
-
Non-Competitive: Lines intersect at the X-axis.
-
Mixed: Lines intersect in the second quadrant.
-
Critical Specificity Check (Off-Target Panel)
Nicotinamide derivatives are notorious for "scaffold hopping" to other NAD+-related enzymes. You must validate specificity against:
-
NAMPT (Nicotinamide Phosphoribosyltransferase): The rate-limiting enzyme in the NAD+ salvage pathway. Inhibition here causes cytotoxicity.
-
Sirtuins (SIRT1/SIRT3): NAD+-dependent deacetylases. 6-chloro derivatives can sometimes act as weak inhibitors or activators.
-
VEGFR-2: Certain nicotinamide-benzyl-hydrazone derivatives have shown anti-angiogenic activity (See Reference 4). Ensure your compound's effects are metabolic (NNMT) and not kinase-driven.
References
-
Mechanisms and Inhibitors of Nicotinamide N-methyltransferase (NNMT). Source: NIH / PubMed Central. Relevance: Defines the structural requirements for NNMT inhibition and the role of halogenated pyridines as suicide substrates. URL:[Link]
-
Small Molecule Inhibitors of NNMT (5-amino-1MQ). Source: Biochemical Pharmacology / Neelakantan et al. Relevance: Establishes 5-amino-1MQ as the primary benchmark for metabolic efficacy in obesity models. URL:[Link]
-
Discovery of Tricyclic Small Molecule Inhibitors of NNMT. Source: NIH / PubMed Central. Relevance: Discusses the structure-activity relationship (SAR) of extending the nicotinamide scaffold to improve potency. URL:[Link]
-
Nicotinamide Derivatives as VEGFR-2 Inhibitors. Source: MDPI. Relevance: Provides necessary off-target benchmarking data for nicotinamide-benzyl scaffolds. URL:[Link]
Sources
- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloronicotinamide 98 6271-78-9 [sigmaaldrich.com]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
